molecular formula C6H4(CO2CH2CHCH2)2<br>C14H14O4 B118094 Diallyl phthalate CAS No. 143318-73-4

Diallyl phthalate

Cat. No. B118094
M. Wt: 246.26 g/mol
InChI Key: QUDWYFHPNIMBFC-UHFFFAOYSA-N
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Description

Diallyl phthalate (DAP) is a colorless and transparent liquid that is widely used in the chemical industry. It is a phthalate ester that is synthesized from phthalic anhydride and allyl alcohol. DAP has various applications in the field of polymer chemistry, including as a plasticizer in polyvinyl chloride (PVC) and as a cross-linking agent in epoxy resins. In recent years, DAP has gained attention for its potential use in biomedical applications due to its unique properties.

Scientific Research Applications

Crosslinking Agent and Plasticizer in Polyester Compounds

Diallyl phthalate (DAP) is extensively utilized as a crosslinking agent for unsaturated polyesters. Its primary applications include serving as a plasticizer and carrier for adding catalysts and pigments to polyester blends. These are commonly used in molding, electrical parts, laminating compounds, and metal castings impregnation. DAP is also found in rubber compounds, epoxy formulations, and polyurethane foams. The annual production of DAP in the United States exceeds 5,000 pounds, highlighting its significant industrial use (National Toxicology Program technical report series, 1983).

Encapsulation Resins for Electronic Devices

Research has explored the use of diallyl phthalate encapsulating resins as replacements for moisture-sensitive epoxies in light-emitting diode (LED) displays. Studies identified flexibilized co-polymers of DAP with lauryl methacrylate and other allylic co-monomers that possess desired physical and performance characteristics for LED applications. These findings are significant for the electronics industry, especially for potting small LEDs used in various display devices (Usmani & Salyer, 1981; Usmani, 1981).

Environmental and Health Monitoring

The monitoring of phthalate exposure, including DAP, in humans is critical due to its ubiquitous presence as an environmental contaminant. Phthalates like DAP have been studied for their potential health risks, particularly their endocrine-disrupting properties. Accurate methods and models for measuring phthalate absorption and their presence in body fluids are important for health risk assessments and environmental regulations (Latini, 2005; Gómez Ramos et al., 2016).

Polymerization and Chemical Synthesis

Studies have investigated the synthesis and polymerization of DAP. These include methodologies for its production from phthalic anhydride and allyl alcohol, as well as the impact of temperature on its polymerization process. The synthesis methods and polymerization behavior of DAP are important for its application in various industries (Zhang Guang-you, 2009; Zhang Ya-dong, 2010; Matsumoto et al., 1976).

XPS Measurements for Polymer Analysis

Poly(diallyl phthalate) (PDAP) has been subjected to X-ray photoelectron spectroscopy (XPS) measurements to analyze its surface characteristics. This research is part of an effort to understand the properties of various polymers under standardized conditions, aiding in the development of advanced materials (Louette et al., 2005).

Applications in Structural Adhesives

Diallyl phthalate has been considered as a replacement for moisture-sensitive epoxies in structural adhesives. Research has identified certain copolymers of DAP that exhibit desirable performance properties for this application, demonstrating its potential in the adhesives industry (Usmani, 1984).

Degradation and Environmental Impact

Studies on the degradation of DAP, such as through Fenton oxidation, provide insights into its environmental impact and the potential for wastewater decontamination. These findings are crucial for understanding the fate of DAP in the environment and developing effective treatment methods (Dbira et al., 2018).

properties

IUPAC Name

bis(prop-2-enyl) benzene-1,2-dicarboxylate
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InChI

InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2
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InChI Key

QUDWYFHPNIMBFC-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C
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Molecular Formula

C14H14O4, C6H4(CO2CH2CHCH2)2
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DSSTOX Substance ID

DTXSID7020392
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Molecular Weight

246.26 g/mol
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Physical Description

Diallyl phthalate is a clear pale-yellow liquid. Odorless. (NTP, 1992), Liquid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Slightly yellow; [MSDSonline], COLOURLESS LIQUID.
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Boiling Point

554 °F at 760 mmHg (NTP, 1992), 158-165 °C at 4 mm Hg, 290 °C
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Flash Point

230 °F (NTP, 1992), 166 °C, 330 °F (166 °C) (Closed cup), 166 °C c.c.
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in gasoline, mineral oil, glycerin, certain amines. Sol in most org liquids., In water, 182 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.015 (very poor)
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Density

1.12 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.120 at 20 °C/20 °C, Relative density (water = 1): 1.1
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Vapor Density

8.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.3 (air= 1), Relative vapor density (air = 1): 8.3
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Vapor Pressure

0.00116 [mmHg], VP: 2.4 mm Hg at 150 °C, Vapor pressure, Pa at 25 °C: 0.02
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Product Name

Diallyl phthalate

Color/Form

Nearly colorless, oily liquid

CAS RN

131-17-9, 25053-15-0
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Melting Point

-94 °F (NTP, 1992), freezing point: -70 °C, -70 °C
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Synthesis routes and methods I

Procedure details

0.2 g of defoamer and 12 g of Fixapret COC were added to and mixed with a solution of 47 g of polyvinyl alcohol in 600 g of water. The mixture was heated to about 80° C. About 90% of a catalyst solution of 1.3 g of ammonium persulfate in 6 g of water were then added and the mixture was homogenized for about 5 minutes. A mixture of 460 g of vinyl acetate and 10 g of dibutyl phthalate was then added over a period of about 3.5 to 4 hours so that the temperature stayed between 82 and 88° C. After the monomer mixture had been added, the remaining catalyst solution was added and the reaction mixture was stirred for about 1 hour at a temperature of about 90° C. The solids content was then adjusted to about 55%. After the dispersion had cooled to a temperature of about 35 to about 40° C., 15 g of dibutyl phthalate were added. The product thus obtained had a pH of 4.2 and a viscosity (5/2120) of 44,000 cps.
[Compound]
Name
polyvinyl alcohol
Quantity
47 g
Type
reactant
Reaction Step One
Name
Quantity
600 g
Type
solvent
Reaction Step One
Quantity
460 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 5/2120 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.3 g
Type
reactant
Reaction Step Five
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
6 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Polyvinyl chloride resin of 35 mass % and carbon nanofibers of 1.4 mass % having an average grain diameter of 0.1 μm and a length of 5 μm as amorphous carbon source and PMMA as a pore opening member to form pores were mixed together to form a composition and diallyl phthalate monomer as a plasticizer was added to this composition, the composition was then dispersed using a Henschel mixer, kneaded repeatedly a sufficient number of times using a pressure kneader to obtain a kneaded composition, which was then pelletized using a pelletizer to obtain a composition for molding. The pellet of this composition for molding was transformed into a sheet-like molded product having a thickness of 400 μm through extrusion molding, further graphite (SP270 manufactured by Nippon Graphite industries, ltd.) of 5 mass % and having an average grain diameter of on the order of 4 μm was dispersed on furan resin, both sides of which were coated with a liquid containing a hardener and hardened to be transformed into a multilayered sheet. The multilayered sheet was processed in an air oven of 200° C. for five hours to be a carbon precursor. The multilayered sheet was then heated in a nitrogen gas at a temperature rising rate of 20° C./h and left for three hours at 1000° C. The multilayered sheet was naturally cooled and then kept under a vacuum at 1500° C. for three hours, naturally cooled, carbonization completed and a composite carbon vibration plate was thus obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amorphous carbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.